1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone
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Overview
Description
1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone is a heterocyclic compound that contains a thiophene ring fused with a benzene ring, substituted with chlorine and fluorine atoms.
Preparation Methods
The synthesis of 1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzothiophene.
Acylation: The final step involves the acylation of the halogenated benzothiophene to introduce the ethanone group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in biological research to study the effects of halogenated thiophenes on various biological systems.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone can be compared with other similar compounds, such as:
- 1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone
- 1-(3,6-Dichlorobenzo[b]thiophen-2-yl)ethanone
- 1-(6-Bromo-3-chlorobenzo[b]thiophen-2-yl)ethanone
These compounds share a similar core structure but differ in the substituents on the benzothiophene ring.
Properties
IUPAC Name |
1-(3-chloro-6-fluoro-1-benzothiophen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFOS/c1-5(13)10-9(11)7-3-2-6(12)4-8(7)14-10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSMSHOIEGPCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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